molecular formula C17H16N4O B11034716 N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide

N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide

Cat. No.: B11034716
M. Wt: 292.33 g/mol
InChI Key: QEMJBBPSJYUGTG-UHFFFAOYSA-N
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Description

N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide is a fascinating compound with a complex structure. Let’s break it down:

    N-phenyl: This part of the compound contains a phenyl group (C₆H₅), which contributes to its aromatic character.

    3,4-dihydropyrimido[1,2-a]benzimidazole: The core structure consists of a fused pyrimidine and benzimidazole ring system. The “3,4-dihydropyrimido” portion indicates the presence of a reduced pyrimidine ring.

    1(2H)-carboxamide: The carboxamide group (CONH₂) is attached at position 1 of the benzimidazole ring.

Preparation Methods

Several synthetic routes exist for this compound. One notable method involves a multicomponent condensation reaction between 2-aminobenzimidazole, malononitrile, and an aryl or heteroaryl aldehyde . The reaction proceeds as follows:

    Condensation: 2-aminobenzimidazole reacts with malononitrile and the aldehyde.

    Formation of 4-amino-2-aryl-3-cyano-1,2-dihydropyrimido-[1,2-a]benzimidazoles: The resulting intermediate undergoes cyclization to yield the desired compound.

Chemical Reactions Analysis

N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide can participate in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products may include derivatives with modified substituents on the phenyl or benzimidazole rings.

Scientific Research Applications

This compound finds applications across different fields:

    Medicine: It could serve as a potential drug candidate due to its unique structure and potential interactions with biological targets.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Industry: Its synthesis and applications may impact pharmaceuticals, materials, and agrochemicals.

Mechanism of Action

The precise mechanism by which N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-phenyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole-1-carboxamide

InChI

InChI=1S/C17H16N4O/c22-17(18-13-7-2-1-3-8-13)21-12-6-11-20-15-10-5-4-9-14(15)19-16(20)21/h1-5,7-10H,6,11-12H2,(H,18,22)

InChI Key

QEMJBBPSJYUGTG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N(C1)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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